4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is recognized for its potential applications in pharmacology, particularly as an inhibitor of acetylcholinesterase, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. The compound's structure includes a piperidine ring substituted with a benzylphenoxy group, contributing to its biological activity.
The compound can be sourced from various chemical suppliers and is classified under the category of pharmaceutical intermediates. Its unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride typically involves several steps:
These methods ensure high yields and purity of the final product, essential for its application in biological studies.
The molecular formula for 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride is C18H24ClN O2. The molecular weight is approximately 313.84 g/mol. The structure features:
The detailed structural representation can be described using SMILES notation: CC1CCC(N(C2=CC=CC=C2)CC1)OCC3=CC=CC=C3.
4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride can participate in various chemical reactions:
The mechanism by which 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride exerts its effects primarily involves:
Studies indicate that this compound may have a selective affinity for acetylcholinesterase over butyrylcholinesterase, enhancing its therapeutic potential in treating cognitive disorders.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the compound during synthesis.
4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride has several significant applications:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8